Cyclobutyl 2,4-dimethylphenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

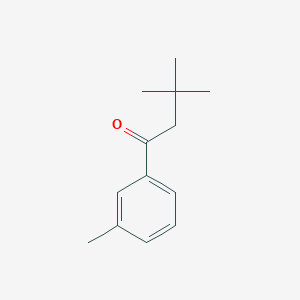

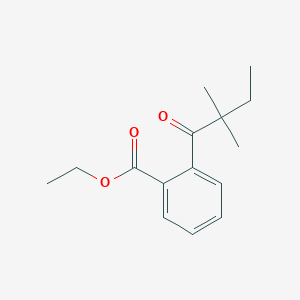

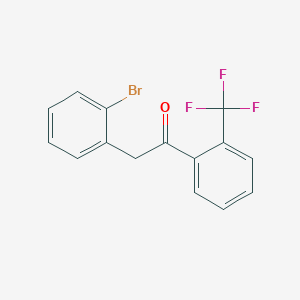

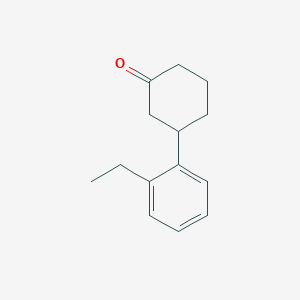

Cyclobutyl 2,4-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is also known by other names such as CYCLOBUTYL(2,4-DIMETHYLPHENYL)METHANONE .

Molecular Structure Analysis

Cyclobutyl-2,4-dimethylphenyl ketone has a total of 59 bonds which include 29 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

Cyclobutyl 2,4-dimethylphenyl ketone has a molecular weight of 188.27 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学研究应用

Photoreactions with Carbonyl Compounds

Cyclobutyl ketones participate in photoreactions with other carbonyl compounds. One study demonstrated that the photoreaction of benzosilacyclobutenes with aldehydes or ketones results in cycloadducts of the [4+2] type. This process, explained by an SH2 mechanism, involves the attack of a triplet carbonyl compound on the silicon of the benzosilacyclobutene, suggesting a versatile approach for creating complex cyclic structures from cyclobutyl ketones (Okazaki, Kang, & Inamoto, 1981).

Stereoselective Syntheses

Cyclobutyl ketones have been used in highly stereoselective syntheses of alkenylsilanes and germanes. These compounds are synthesized through the diastereoselective addition of dimethylphenylsilyllithium to trans-2-phenylthiocyclobutyl ketones, followed by Lewis acid-promoted ring-opening reactions. This method highlights the utility of cyclobutyl ketones in producing stereodefined alkenylsilanes and germanes with potential applications in organic synthesis and materials science (Fujiwara, Sawabe, & Takeda, 1997).

Cycloaddition Reactions

Cyclobutyl ketones undergo [2+2] cycloaddition reactions with alkenyl sulfides in the presence of AlCl3, leading to the production of 1-cyclobutenyl ketones. This reaction provides a convenient route to cyclobutenyl ketones, showcasing the reactivity and functional group compatibility of cyclobutyl ketones in cycloaddition reactions (Takeda, Fujii, Morita, & Fujiwara, 1986).

Computational Studies

A computational study focused on the GaCl3-catalyzed [4+1] cycloaddition of α,β-unsaturated ketone and 2,6-dimethylphenyl isocyanide leading to unsaturated γ-lactone derivatives. This research offers insights into the mechanisms driving the reactivity of cyclobutyl ketones, highlighting their potential in synthesizing complex organic molecules (Wu, Xu, & Xie, 2005).

NMR Study

An NMR study of cyclobutenones aimed to understand the electrophilicity of the carbonyl moiety in these compounds. The research highlighted the strong double bond character in the carbonyl of cyclobutyl ketones, providing valuable information for chemists interested in the electronic structure and reactivity of such molecules (Frimer, Sharon, & Gottlieb, 2003).

属性

IUPAC Name |

cyclobutyl-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-6-7-12(10(2)8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCNVUQXOTVPQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642529 |

Source

|

| Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2,4-dimethylphenyl ketone | |

CAS RN |

898790-68-6 |

Source

|

| Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)